![molecular formula C14H14ClN3OS B2966924 2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 392256-42-7](/img/structure/B2966924.png)
2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .科学的研究の応用
Synthesis and Biological Evaluation
- A study by Kendre, Landge, and Bhusare (2015) detailed the synthesis and biological evaluation of a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These compounds were assessed for their antibacterial and antifungal activities, with selected compounds further screened for anti-inflammatory activity (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).
Molecular Docking and Quantum Chemical Calculations
- Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a similar compound, emphasizing the molecular structure, spectroscopic data, and the prediction of biological effects through molecular docking results (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Saliyan, 2020).
Antimicrobial Potential and Molecular Docking Analysis
- Another study by Sivakumar et al. (2020) optimized a novel pyrazole derivative for its minimum energy level using the density functional theory (DFT) method. The study also analyzed the compound's in vitro antimicrobial activity against bacteria and fungi, supported by molecular docking studies to understand its binding mechanisms (C. Sivakumar, V. Balachandran, B. Narayana, Vinutha V. Salian, B. Revathi, N. Shanmugapriya, & K. Vanasundari, 2020).
Synthesis of New Antibacterial and Antifungal Agents
- Research by Behalo (2010) on the synthesis of 3-(phenoxathiin-2-yl)-5-aryl-2-pyrazoline derivatives revealed their potential as new antibacterial and antifungal agents. This study highlights the antimicrobial activity of synthesized compounds when compared with standard drugs (M. Behalo, 2010).
Structural Studies and Antiviral Evaluations
- A study by Sayed and Ali (2007) focused on the synthesis of compounds through reactions involving [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone. This work includes the evaluation of these compounds for antiviral activities, showcasing the diverse potential applications of such chemical structures (H. Sayed & M. A. Ali, 2007).
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is suggested that similar compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown inhibitory activity against various viruses and potential neuroprotective effects , suggesting that this compound may have similar effects.
生化学分析
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-chloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide may interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions in significant ways .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide at different dosages in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
特性
IUPAC Name |
2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-9(15)14(19)16-13-11-7-20-8-12(11)17-18(13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZYVWZSCBWRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

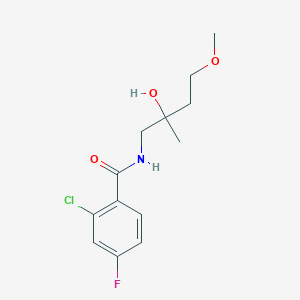
![(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2966843.png)
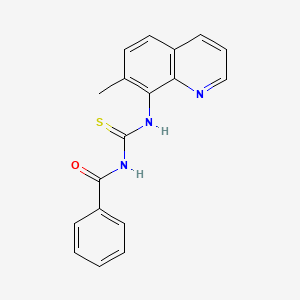
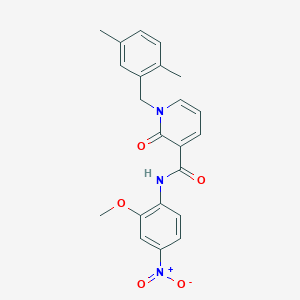
![2-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2966847.png)
![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)
![3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide](/img/structure/B2966850.png)
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2966851.png)
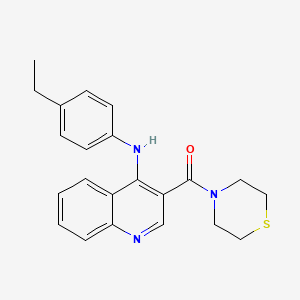
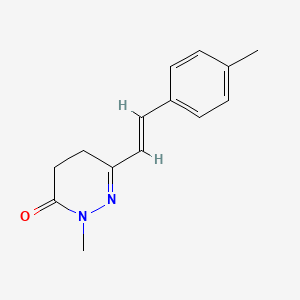
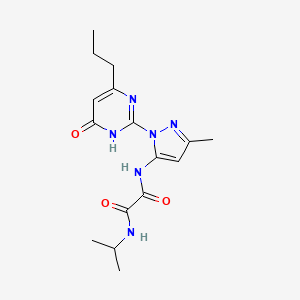
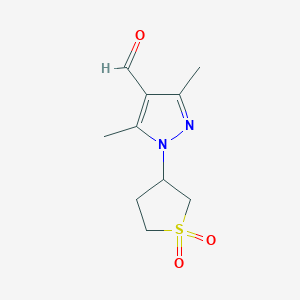
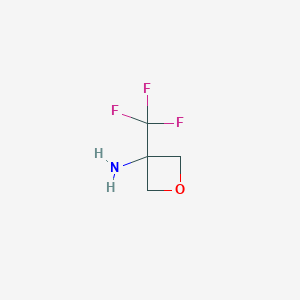
![6-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2966864.png)